molecular formula C9H7ClO B1602915 4-Chloro-2-ethynyl-1-methoxybenzene CAS No. 95186-47-3

4-Chloro-2-ethynyl-1-methoxybenzene

Cat. No. B1602915
CAS RN: 95186-47-3
M. Wt: 166.6 g/mol
InChI Key: APAHTCMWFKAHJF-UHFFFAOYSA-N
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Description

4-Chloro-2-ethynyl-1-methoxybenzene is a chemical compound with the molecular weight of 166.61 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for 4-Chloro-2-ethynyl-1-methoxybenzene is 1S/C9H7ClO/c1-3-7-6-8(10)4-5-9(7)11-2/h1,4-6H,2H3 . This indicates that the molecule consists of 9 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom.


Physical And Chemical Properties Analysis

4-Chloro-2-ethynyl-1-methoxybenzene is a powder at room temperature . The compound has a molecular weight of 166.61 .

Scientific Research Applications

  • Organic Synthesis

    • 4-Chloro-2-ethynyl-1-methoxybenzene is often used as a building block in organic synthesis . It can be used to construct a variety of complex organic molecules, making it a valuable tool for chemists .
  • Sonogashira Coupling Reactions

    • This compound is used in Sonogashira coupling reactions , which are a type of cross-coupling reaction used in organic chemistry to create carbon-carbon bonds .
  • Synthesis of Photoluminescent 1,2-Dihydrophosphinines

    • It can be used in the synthesis of photoluminescent 1,2-dihydrophosphinines via a [4 + 2] cycloaddition .
  • Three-Component Synthesis of Trisubstituted 1,2,4-Triazoles

    • This compound can also be used along with an arylboronic acid and sodium azide in a copper-catalyzed, three-component synthesis of trisubstituted 1,2,4-triazoles .
  • Electrophilic Aromatic Substitution

    • 4-Chloro-2-ethynyl-1-methoxybenzene can undergo electrophilic aromatic substitution . This is a reaction in which an atom that is attached to an aromatic system (usually hydrogen) is replaced by an electrophile .

properties

IUPAC Name

4-chloro-2-ethynyl-1-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO/c1-3-7-6-8(10)4-5-9(7)11-2/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APAHTCMWFKAHJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70631688
Record name 4-Chloro-2-ethynyl-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70631688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-ethynyl-1-methoxybenzene

CAS RN

95186-47-3
Record name 4-Chloro-2-ethynyl-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70631688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Add a solution of potassium hydroxide (3.28 g, 58.5 mmol) in water (30 mL) dropwise over 25 minutes to a stirred solution of (5-chloro-2-methoxy-phenylethynyl)-trimethylsilane (13.7 g, 57.4 mmol) in methanol (275 mL) and stir at room temperature for 2 hours. Concentrate, add brine to residue, and extract with EtOAc (×2). Dry organic layer over MgSO4 and concentrate to get 13 g of a black oil. Adsorb on SiO2 and purify the residue by flash chromatography on silica gel eluting with 0-5% EtOAc/hexanes to afford the title compound (8.98 g, 94%).
Quantity
3.28 g
Type
reactant
Reaction Step One
Quantity
13.7 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
275 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

((5-chloro-2-methoxyphenyl)ethynyl)trimethylsilane (0.4 g, 1.7 mmol) was dissolved in MeOH (1 mL), K2CO3 (0.69 g, 5 mol) was added to it. Then the mixture was stirred at 25° C. for 1 hour, and added to H2O (50 mL). The mixture was extracted with ethyl acetate and washed with brine, dried over Na2SO4. After the combined organic layers were concentrated, the resulting residue was purified using prep-TLC (petroleum ether:EtOAc=10:1) to provide the product of 4-chloro-2-ethynyl-1-methoxybenzene (0.25 g, yield: 80%). 1H-NMR (CDCl3, 400 MHz) δ 7.43 (s, 1H), 7.28˜7.29 (m, 1H), 6.81˜6.85 (m, 1H), 3.89 (s, 3H), 3.34 (s, 1H). MS (M+H)+: 167/169.
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0.69 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
N Favalli, G Bassi, T Zanetti… - Helvetica chimica …, 2019 - Wiley Online Library
… Palladium-catalyzed Sonogashira cross-coupling reaction between aryl iodide 3 and 4-chloro-2-ethynyl-1-methoxybenzene (A34). a) TOF MS spectra and b) UPLC chromatogram …
Number of citations: 43 onlinelibrary.wiley.com
CC Chen, MY Wu, HY Chen, MJ Wu - The Journal of Organic …, 2017 - ACS Publications
The halogen-mediated cyclization reaction of aryldiynes to produce halogenated indeno[1,2-c]chromene derivatives is described. Treatment of aryldiynes 1 with one equivalent of …
Number of citations: 15 pubs.acs.org
H Wen, Y Liu, S Wang, T Wang, G Zhang, X Chen, Y Li… - Molecules, 2019 - mdpi.com
… 4-chloro-2-ethynyl-1-methoxybenzene (500 mg, 3.01 mmol) and 1-(bromomethyl)-4-(… (white solid, 675 mg, yield 61% from 4-chloro-2-ethynyl-1-methoxybenzene). H-NMR (400 MHz, CD …
Number of citations: 20 www.mdpi.com

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